molecular formula C7H4BBrClF3O2 B3241237 4-Bromo-2-Chloro-5-(trifluoromethyl)phenylboronic acid CAS No. 1451393-21-7

4-Bromo-2-Chloro-5-(trifluoromethyl)phenylboronic acid

Cat. No. B3241237
CAS RN: 1451393-21-7
M. Wt: 303.27 g/mol
InChI Key: SGGXNNDOQRLDIX-UHFFFAOYSA-N
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Description

“4-Bromo-2-Chloro-5-(trifluoromethyl)phenylboronic acid” is a type of organoboron compound. It is a reactant used for the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .


Synthesis Analysis

The synthesis of this compound can be achieved through the Suzuki-Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound can be characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent . Molecular and crystal structures of ortho and para isomers can be determined by the single crystal XRD method .


Chemical Reactions Analysis

This compound can undergo Suzuki-Miyaura cross-coupling reactions . It can also participate in a palladium-catalyzed direct arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the trifluoromethyl group. The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect, whereas the resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor .

Scientific Research Applications

These applications highlight the versatility and significance of 4-Bromo-2-Chloro-5-(trifluoromethyl)phenylboronic acid in various research fields. Researchers continue to explore its potential in drug discovery, organic synthesis, and beyond . If you need further details or have additional questions, feel free to ask! 😊

Safety and Hazards

This compound may cause serious eye irritation, be harmful if swallowed, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of this compound could involve its use in the development of new drugs and agrochemicals. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make this compound a promising candidate for future research .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-Chloro-5-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . The kinetics of hydrolysis of some phenylboronic pinacol esters, which may be similar to this compound, is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled when using this compound for pharmacological purposes .

properties

IUPAC Name

[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrClF3O2/c9-5-2-6(10)4(8(14)15)1-3(5)7(11,12)13/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGXNNDOQRLDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Br)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501180797
Record name Boronic acid, B-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-Chloro-5-(trifluoromethyl)phenylboronic acid

CAS RN

1451393-21-7
Record name Boronic acid, B-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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